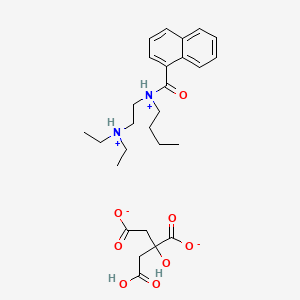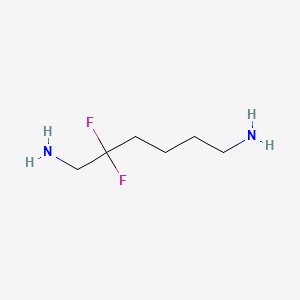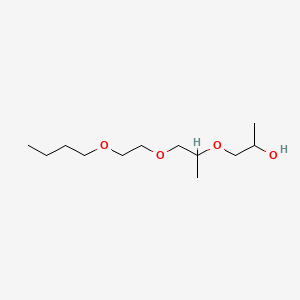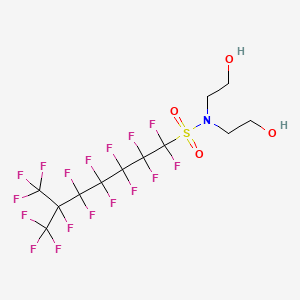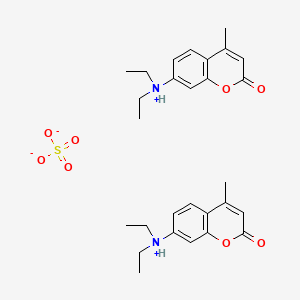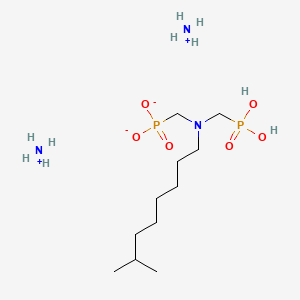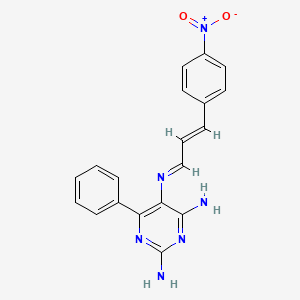
1-Eicosanol, hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Eicosanol, hydrogen phosphate is a chemical compound derived from 1-Eicosanol, a long-chain fatty alcohol. This compound is known for its unique properties and potential applications in various scientific fields. The molecular formula of 1-Eicosanol is C20H42O, and when combined with hydrogen phosphate, it forms a compound with distinct characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Eicosanol can be synthesized through the reduction of arachidic acid or its esters. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1-Eicosanol, hydrogen phosphate involves the esterification of 1-Eicosanol with phosphoric acid. This process requires precise control of temperature and pH to ensure the formation of the desired product. The reaction is typically catalyzed by acidic or basic catalysts, depending on the specific industrial setup.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Eicosanol, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in 1-Eicosanol can be oxidized to form eicosanoic acid.
Reduction: The compound can be reduced to form eicosane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Eicosanoic acid.
Reduction: Eicosane.
Substitution: Various substituted eicosanol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Eicosanol, hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in chromatographic analysis.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 1-Eicosanol, hydrogen phosphate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also interacts with specific enzymes, modulating their activity and influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Octadecanol: Another long-chain fatty alcohol with similar properties but shorter carbon chain.
1-Docosanol: A longer-chain fatty alcohol with similar applications in medicine and industry.
1-Hexadecanol: A shorter-chain fatty alcohol used in similar industrial applications.
Uniqueness: 1-Eicosanol, hydrogen phosphate stands out due to its specific chain length and the presence of the hydrogen phosphate group, which imparts unique chemical and physical properties. This makes it particularly useful in specialized applications where other fatty alcohols may not be as effective.
Eigenschaften
CAS-Nummer |
42714-98-7 |
|---|---|
Molekularformel |
C40H83O4P |
Molekulargewicht |
659.1 g/mol |
IUPAC-Name |
diicosyl hydrogen phosphate |
InChI |
InChI=1S/C40H83O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-45(41,42)44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3,(H,41,42) |
InChI-Schlüssel |
XFANRJNPWHYBMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



